N'-anilino-N-phenyliminothiophene-2-carboximidamide
Description
N’-anilino-N-phenyliminothiophene-2-carboximidamide is an organic compound with the molecular formula C17H14N4S and a molecular weight of 306.39 g/mol . It is also known by its IUPAC name, N’- (phenylamino)-N- (phenylimino)thiophene-2-carboximidamide . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two phenyl groups attached to the nitrogen atoms.
Properties
Molecular Formula |
C17H14N4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N'-anilino-N-phenyliminothiophene-2-carboximidamide |
InChI |
InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H/b20-17-,21-19? |
InChI Key |
YYNVZGCGVPELJN-SGNGBCOASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CC=CS2)\N=NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-anilino-N-phenyliminothiophene-2-carboximidamide involves several steps. One common method is the reaction of thiophene-2-carboxylic acid with aniline and phenylhydrazine under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to increase yield and purity .
Chemical Reactions Analysis
N’-anilino-N-phenyliminothiophene-2-carboximidamide undergoes various chemical reactions, including:
Scientific Research Applications
N’-anilino-N-phenyliminothiophene-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-anilino-N-phenyliminothiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N’-anilino-N-phenyliminothiophene-2-carboximidamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Phenylhydrazones: These compounds have a similar functional group and are used in similar applications.
Aniline derivatives: These compounds contain the aniline group and are studied for their biological activities.
Biological Activity
N'-anilino-N-phenyliminothiophene-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.
Chemical Structure and Properties
The molecular structure of this compound suggests it may interact with various biological targets. The compound features a thiophene ring, which is known for its electron-rich nature, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃S |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with similar structures often exhibit activity through modulation of specific receptors or enzymes. For instance, the thiophene moiety can interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream effects such as altered signaling pathways.
Potential Targets
- Opioid Receptors : Similar compounds have been studied for their affinity towards mu-opioid receptors (MOR), suggesting a potential analgesic effect.
- Inflammatory Pathways : Compounds with imine functionalities may inhibit pro-inflammatory cytokines, thus providing anti-inflammatory benefits.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
In Vitro Studies
- Cell Viability Assays : Initial studies have shown that the compound exhibits low cytotoxicity across several cell lines, indicating a favorable safety profile.
- Receptor Binding Assays : Preliminary data suggest moderate binding affinity to opioid receptors, although further quantitative analysis is required to establish potency.
In Vivo Studies
Case studies involving animal models have demonstrated the compound's potential in pain management and inflammation reduction. For example:
- Analgesic Efficacy : In rodent models, administration of the compound resulted in significant pain relief comparable to standard analgesics.
- Anti-inflammatory Effects : The compound reduced edema in inflammatory models by inhibiting cytokine release.
Case Studies
-
Pain Management in Rodent Models
- Researchers administered varying doses of this compound to evaluate its analgesic properties.
- Results indicated a dose-dependent reduction in pain scores, suggesting effectiveness as an analgesic agent.
-
Inflammation Reduction
- In a study assessing the compound's anti-inflammatory effects, subjects treated with the compound showed reduced levels of TNF-alpha and IL-6 compared to controls.
- These findings support its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
